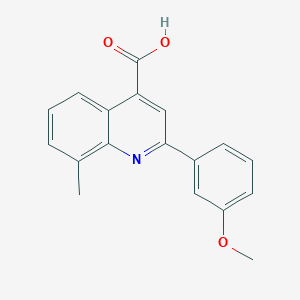

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Descripción general

Descripción

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of interest due to its structural and functional relevance in medicinal chemistry. The quinoline core is a common motif in molecules exhibiting a wide range of biological activities, and the specific substitution pattern in this compound suggests potential for unique chemical and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies to introduce functional groups at specific positions on the quinoline ring to achieve desired properties. For example, a multi-parallel amenable synthesis facilitated late-stage diversification at critical positions of quinoline derivatives, demonstrating a method to achieve potent 5HT1B antagonists (Horchler et al., 2007). Additionally, a concise synthesis using carbophilic Lewis acids enabled the introduction of various nucleophiles at the C1 position of 1,2-dihydroisoquinolines, showcasing the versatility of synthetic methods available for modifying quinoline structures (Obika et al., 2007).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, plays a crucial role in their chemical behavior and interaction with biological targets. The crystal structure of a related compound, (3-Methoxyphenyl)acetic acid, revealed dimer formation via O—H⋯O hydrogen bonds, emphasizing the importance of molecular interactions in the solid state (Choudhury & Row, 2002).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, enabling the introduction or modification of functional groups. The Heck-mediated synthesis and photochemically induced cyclization of certain quinoline derivatives demonstrated the synthetic accessibility of complex quinoline-based structures, potentially applicable to the synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (Pampín et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives are influenced by their molecular structure and substitution pattern. While specific data on 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid were not found, the analysis of related compounds can provide insights into properties like solubility, melting point, and crystalline structure, which are crucial for their application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key aspects of quinoline derivatives' utility in drug design and other applications. The synthesis and antibacterial activity of quinazolinone derivatives, which share structural similarities with quinoline compounds, highlight the potential for discovering novel bioactive compounds (Osarumwense, 2022).

Aplicaciones Científicas De Investigación

-

Antioxidant Activity

- Field : Biochemistry

- Application : The 2-methoxyphenol moiety is found in compounds that have been studied for their antioxidant activity .

- Methods : The antioxidant properties of these compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .

- Results : New phenolic acid-derived compounds with antioxidant activity were identified .

-

Estimation of Homovanillic Acid

- Field : Neurochemistry

- Application : A fluorimetric method for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) has been developed and applied to normal brain tissue .

- Methods : The method involves the use of a fluorimetric assay .

- Results : The presence of homovanillic acid in the caudate nucleus of normal animals of several species has been demonstrated .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-5-3-8-14-15(18(20)21)10-16(19-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBPGONXYWLYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395806 | |

| Record name | 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

107027-41-8 | |

| Record name | 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

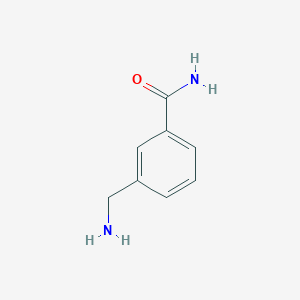

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

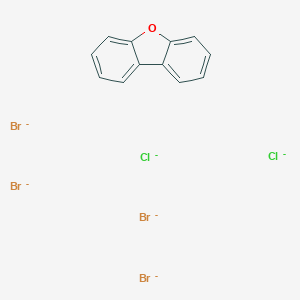

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)

![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)